{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine
Description
The compound {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine is a fused heterocyclic molecule comprising a [1,2,4]triazolo[3,4-b][1,3]thiazole core. This scaffold integrates a triazole ring fused to a thiazole ring (one sulfur and one nitrogen atom in the five-membered thiazole), distinguishing it from triazolothiadiazoles (which contain a thiadiazole ring with two nitrogens and one sulfur). Key structural features include:
- Position 6: A methyl group linked to a 2-phenylethylamine moiety, providing a flexible, lipophilic side chain that may enhance blood-brain barrier penetration or receptor interaction .
This compound’s synthesis likely involves cyclocondensation of 4-amino-5-mercaptotriazole derivatives with α-bromo ketones or acids, followed by functionalization of the methyl group with 2-phenylethylamine. While explicit synthetic details are absent in the provided evidence, analogous protocols for triazolothiazoles involve phosphorous oxychloride (POCl₃)-mediated cyclization and nucleophilic substitution reactions .
Properties
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4S/c20-16-8-6-15(7-9-16)18-22-23-19-24(18)13-17(25-19)12-21-11-10-14-4-2-1-3-5-14/h1-9,13,21H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVHLNPWXCMQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine typically involves the cyclocondensation of 1,2,4-triazole-3-thiones with bromomalononitrile. The reaction is catalyzed by a base, such as potassium tert-butoxide, in a solvent like tert-butanol. The reaction conditions include refluxing the mixture for a specific period to ensure complete cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:
Electrophilic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, particularly at positions activated by the bromine atom.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, especially at the bromine-substituted phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 412.3 g/mol. The structure features a triazole ring fused with a thiazole moiety and a bromophenyl substituent, which contribute to its biological activity and interaction with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine exhibit significant antitumor properties. For instance, derivatives of triazole-thiazole hybrids have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the bromophenyl group enhances the lipophilicity and thus the bioavailability of these compounds in cellular environments.
Antimicrobial Properties
Research has demonstrated that triazole derivatives possess broad-spectrum antimicrobial activity. The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of triazole-thiazole compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may exert their effects through modulation of neuroinflammatory pathways and reduction of oxidative stress markers.
Enzyme Inhibition
Mechanism of Action
The mechanism of action of {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate fully.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Insights :
- Substituent Position : The 4-bromophenyl group at position 3 in the target compound contrasts with its placement at position 6 in thiadiazole analogs (e.g., ), which may influence steric interactions.
Pharmacological and Physicochemical Comparisons
Pharmacological Insights :
- Anticancer Activity: Piperazine-containing analogs () are hypothesized to target Bcl-2 due to structural similarities with known inhibitors, while thiadiazole derivatives () show COX-1/2 inhibition, linked to anti-inflammatory effects.
Biological Activity
The compound {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine is a derivative of the triazolo-thiazole class of compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to synthesize existing research findings on the biological activity of this specific compound and its analogs.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.29 g/mol. The presence of the bromophenyl and triazole moieties suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of triazolo-thiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 1.1 µM to 18.8 µM against different cancer types, suggesting potent anticancer activity . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
Compounds in the triazolo-thiazole family have been reported to possess antimicrobial properties against a range of pathogens. A study highlighted that certain derivatives exhibited effective antibacterial activity comparable to standard antibiotics . The structure-activity relationship (SAR) analysis revealed that modifications in the side chains significantly influence antimicrobial efficacy.
Anti-inflammatory and Analgesic Effects
Triazolo-thiazole derivatives have also been explored for their anti-inflammatory properties. In vitro assays demonstrated that these compounds inhibit pro-inflammatory cytokines in cell cultures . This suggests potential applications in treating inflammatory diseases.
Summary of Research Findings
| Activity | Reference | IC50/Effect |
|---|---|---|
| Anticancer | PMC8816708 | 1.1 – 18.8 µM |
| Antimicrobial | PMC7412134 | Effective against multiple strains |
| Anti-inflammatory | PMC8816708 | Inhibition of cytokines |
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various triazolo-thiazole derivatives on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM.
- Antibacterial Efficacy : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.
Q & A
Q. What are the common synthetic routes for preparing {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}(2-phenylethyl)amine?
The synthesis typically involves multi-step reactions starting with bromobenzene derivatives and functionalized thiazole precursors. A key step is the cyclization of thiosemicarbazide intermediates under acidic or basic conditions to form the triazolothiazole core. For example, condensation of 4-bromophenyl hydrazine with thiocarbazide derivatives followed by cyclization using phosphoryl chloride (POCl₃) or sulfuric acid yields the fused heterocycle. Subsequent alkylation with 2-phenylethylamine introduces the methyl-phenylethylamine moiety. Reaction conditions (e.g., solvent, temperature, and catalyst) significantly influence yield and purity .
Q. How can researchers confirm the structural integrity and purity of this compound after synthesis?
Standard characterization includes:
- Infrared Spectroscopy (IR): To verify functional groups (e.g., C-Br stretching at ~550 cm⁻¹ and N-H bending in the triazole ring).
- Mass Spectrometry (MS): To confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks matching theoretical values).
- Elemental Analysis: To validate empirical formula (e.g., %C, %H, %N within ±0.3% of calculated values).
- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and methylene groups (δ 3.5–4.5 ppm for the CH₂ linker) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
Column chromatography using silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures are standard. For high-purity requirements (>95%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended. Purity can be validated via HPLC-UV (λ = 254 nm) with retention time consistency .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing motifs. For example, crystallographic data for analogous triazolothiadiazines show:
- Unit Cell Parameters: Monoclinic system with a = 4.0047 Å, b = 13.424 Å, c = 10.938 Å, β = 99.65° (space group Pc).
- Key Interactions: π-π stacking between bromophenyl rings (3.8–4.2 Å) and hydrogen bonds (N-H⋯S/N) stabilizing the lattice. Such data clarifies conformational flexibility and electronic effects of substituents .
Q. What experimental strategies address contradictory spectral data (e.g., NMR vs. computational predictions)?
Discrepancies between observed and calculated NMR shifts often arise from solvent effects or dynamic processes. Strategies include:
- DFT Calculations: Using B3LYP/6-311+G(d,p) to simulate solvent (DMSO or CDCl₃)-adjusted shifts.
- Variable-Temperature NMR: To detect tautomerism or rotational barriers (e.g., hindered rotation in the phenylethylamine group).
- 2D NMR (COSY, HSQC): To resolve overlapping signals and assign ambiguous protons .
Q. How can researchers design assays to evaluate the compound’s bioactivity (e.g., anticancer potential)?
- In Vitro Cytotoxicity: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Target Identification: Molecular docking studies (using AutoDock Vina) to predict interactions with kinases or tubulin.
- Mechanistic Studies: Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays.
- SAR Analysis: Modifying substituents (e.g., replacing bromine with methoxy) to correlate structure with activity .
Q. What methodologies optimize reaction yields in large-scale syntheses?
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20%.
- Catalyst Screening: Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) for regioselective cyclization.
- DoE (Design of Experiments): Statistical optimization of temperature, solvent ratio, and reagent stoichiometry .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities across studies?
Variations in bioassay protocols (e.g., cell line specificity, incubation time) or compound purity (e.g., residual solvents) may cause inconsistencies. Solutions include:
- Standardized Assays: Adopt CLSI guidelines for antimicrobial testing.
- Purity Reassessment: LC-MS to detect impurities (>98% purity required for reliable IC₅₀ data).
- Meta-Analysis: Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify trends .
Methodological Tables
Table 1: Crystallographic Data for Analogous Compounds
| Parameter | Value () |
|---|---|
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 4.0047 |
| b (Å) | 13.424 |
| c (Å) | 10.938 |
| β (°) | 99.65 |
| V (ų) | 579.7 |
| Z | 2 |
Table 2: Key Spectral Peaks ()
| Technique | Key Observations |
|---|---|
| ¹H NMR | δ 7.8–8.1 (Br-C₆H₄), δ 4.2 (N-CH₂-C₆H₅) |
| IR | 550 cm⁻¹ (C-Br), 1600 cm⁻¹ (C=N triazole) |
| MS | [M+H]⁺ = 423.2 (calc. 423.0) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
